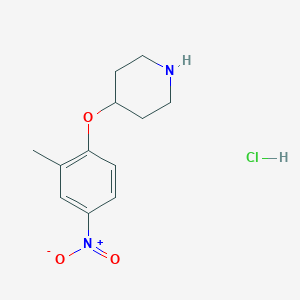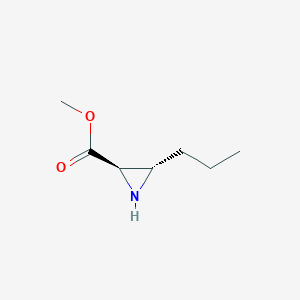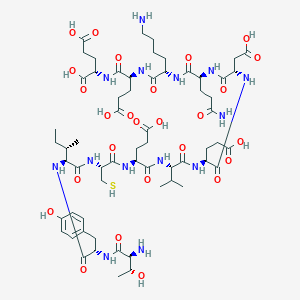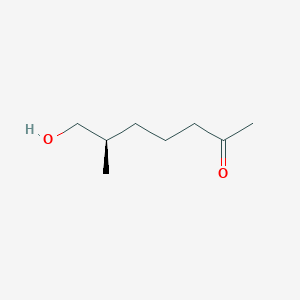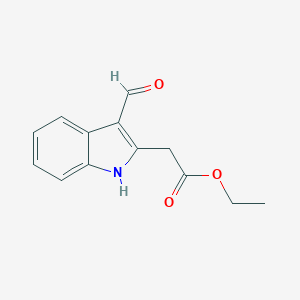![molecular formula C26H36O5 B159675 propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate CAS No. 130209-77-7](/img/structure/B159675.png)
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. The compound is a derivative of prostaglandin E2 and has been shown to have anti-inflammatory and immunomodulatory effects.
作用機序
The mechanism of action of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves the activation of the prostaglandin E2 receptor EP4. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the inhibition of pro-inflammatory cytokine production and the regulation of immune cell activity.
Biochemical and Physiological Effects
Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to regulate the activity of immune cells such as T cells and dendritic cells. In addition, the compound has been shown to have vasodilatory effects and to increase blood flow to the kidneys.
実験室実験の利点と制限
One advantage of using propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate in lab experiments is its specificity for the EP4 receptor. This allows researchers to study the effects of EP4 activation without the interference of other prostaglandin receptors. However, a limitation of using this compound is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate. One direction is the development of more stable analogs of the compound that can be used in lab experiments. Another direction is the study of the compound in animal models of disease to determine its potential as a therapeutic agent. Additionally, the compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the compound could be studied in clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves several steps. The first step is the protection of the hydroxyl groups of prostaglandin E2 with tert-butyldimethylsilyl (TBDMS) to form TBDMS-PGE2. The second step involves the addition of a cyclopentyl group to the C-2 position of TBDMS-PGE2 using a Grignard reagent. The resulting compound is then treated with a Wittig reagent to form propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate.
科学的研究の応用
Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has been studied for its potential use in the treatment of various diseases. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and dendritic cells.
特性
CAS番号 |
130209-77-7 |
|---|---|
分子式 |
C26H36O5 |
分子量 |
428.6 g/mol |
IUPAC名 |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H36O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,22-25,28-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t22-,23-,24+,25-/m1/s1 |
InChIキー |
GKTGBSHVNAVDCL-VCAADEISSA-N |
異性体SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
正規SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
同義語 |
15-keto-17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester 15-keto-17-phenyl-18,19,20-trinorprostaglandin F2 alpha-1-isopropyl ester PhXA12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)


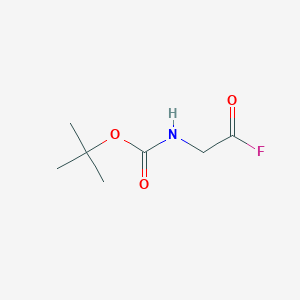
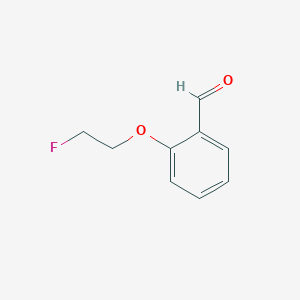
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
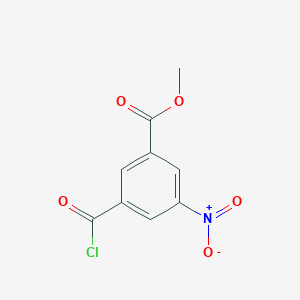
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
